2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
Description
The compound 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone features a piperazine core substituted with a 2-chlorophenyl ethanone group and a cyclopropane-linked thiophene carbonyl moiety. This structure combines aromatic, heterocyclic, and strained cyclopropane elements, which may enhance its bioactivity, metabolic stability, or receptor-binding specificity compared to simpler piperazine derivatives.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c21-17-5-2-1-4-14(17)12-19(24)22-7-9-23(10-8-22)20(25)16-13-15(16)18-6-3-11-26-18/h1-6,11,15-16H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGYAHXUCKMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₉H₁₉ClN₂O₂S
- Molecular Weight : 344.8 g/mol
This compound features a chlorophenyl group, a piperazine ring, and a thiophene moiety, contributing to its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities based on various studies.
Antimicrobial Activity
A study focusing on related compounds demonstrated that derivatives of piperazine with halogen substitutions exhibited notable antimicrobial effects. The synthesized compounds were evaluated using the tube dilution technique, revealing that certain analogs showed activity comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro assays, particularly the MTT assay. Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. Notably, compounds with piperazine substitutions were shown to suppress T cell proliferation, indicating a mechanism that may enhance anticancer efficacy .
Case Studies and Research Findings
- Molecular Docking Studies :
- Synthesis and Characterization :
- In Vivo Studies :
Data Tables
Here is a summary of biological activity data related to this compound:
| Activity Type | Assay Method | Results Summary |
|---|---|---|
| Antimicrobial | Tube Dilution Technique | Comparable activity to ciprofloxacin |
| Anticancer | MTT Assay | Significant cytotoxicity against cancer cells |
| Molecular Docking | Schrodinger Software | High binding affinity with target proteins |
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structural features to 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone exhibit antidepressant effects. A study on piperazine derivatives demonstrated significant serotonin reuptake inhibition, suggesting that this compound may also possess similar antidepressant properties .
Antimicrobial Properties
The presence of the thiophene group in the compound has been associated with antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that further exploration of this compound's antimicrobial potential could be beneficial .
CNS Disorders
Given its structural attributes, the compound may have implications in treating central nervous system disorders. It has been suggested that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Case Studies
Future Research Directions
Research into this compound should focus on:
- In Vivo Studies : Comprehensive studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into how the compound interacts with neurotransmitter systems.
- Broader Biological Screening : Exploration of additional pharmacological effects beyond those currently documented.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound A : 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
- Structure: Piperazine core with a phenyl group at N4 and a chloroethanone at N1.
- Key Features : Lacks the thiophene-cyclopropane unit, simplifying its scaffold.
- Therapeutic Relevance : Studied for antifungal, antibacterial, and antitumor activities due to its piperazine pharmacore .
Compound B : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Structure : Piperazine substituted with a trifluoromethylphenyl group and a thiophen-2-yl carbonyl.
Compound C : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
- Structure: Similar to Compound B but with an ethanone linker instead of a direct carbonyl.
- Key Features: The ethanone spacer may increase conformational flexibility compared to the cyclopropane in the target compound .
Compound D : 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone (CAS 1178020-04-6)
- Structure : Thiophene-3-carbonyl substituent instead of the thiophen-2-yl cyclopropane.
Structural and Functional Analysis
| Parameter | Target Compound | Compound A | Compound B | Compound D |
|---|---|---|---|---|
| Piperazine Substituents | 2-(2-Chlorophenyl)ethanone; 2-(thiophen-2-yl)cyclopropanecarbonyl | Phenyl; chloroethanone | Trifluoromethylphenyl; thiophen-2-yl | Thiophene-3-carbonyl; chloroethanone |
| Cyclopropane Presence | Yes | No | No | No |
| Key Functional Groups | Chlorophenyl, thiophene, cyclopropane | Chloroethanone, phenyl | Trifluoromethylphenyl, thiophene | Thiophene-3-carbonyl, chloroethanone |
| Therapeutic Implications | Potential enhanced metabolic stability and receptor selectivity due to rigidity | Broad-spectrum activity (antifungal) | Likely CNS-targeted (lipophilic CF3) | Position-dependent thiophene activity |
Research Findings and Implications
- Cyclopropane Advantage : The cyclopropane ring in the target compound introduces rigidity, which may improve binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors) compared to flexible analogs like Compound C .
- Chlorophenyl vs. Trifluoromethylphenyl : The 2-chlorophenyl group offers moderate electronegativity and steric bulk, whereas trifluoromethylphenyl (Compound B) provides stronger electron-withdrawing effects and higher lipophilicity, favoring blood-brain barrier penetration .
- Thiophene Position : The thiophen-2-yl group in the target compound may engage in π-π stacking or hydrogen bonding more effectively than thiophene-3-substituted analogs (Compound D), as aromatic interactions are sensitive to substitution patterns .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone?
The synthesis typically involves multi-step reactions:
Piperazine Functionalization : Acylating piperazine with 2-(thiophen-2-yl)cyclopropanecarbonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to form the cyclopropanecarbonyl-piperazine intermediate .
Ketone Coupling : Reacting the intermediate with 2-(2-chlorophenyl)acetyl chloride via nucleophilic acyl substitution.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water) yield the final compound. Analytical validation via -NMR, -NMR, and LC-MS is critical .
Q. How is the structural conformation of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related piperazine derivatives exhibit planar conformations in the piperazine ring with dihedral angles between aromatic substituents (e.g., thiophene and chlorophenyl groups) ranging from 45–65°, confirmed by SC-XRD at 113 K . Alternative methods include DFT-based computational modeling (B3LYP/6-31G* basis set) to compare theoretical and experimental bond lengths/angles .
Q. What spectroscopic techniques are used for characterization?
- NMR : -NMR (δ 7.2–7.5 ppm for aromatic protons), -NMR (δ 170–175 ppm for carbonyl carbons).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]).
- IR Spectroscopy : Stretching vibrations at ~1650 cm (C=O) and ~1250 cm (C-Cl) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when intermediates are unstable?
Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?
Contradictions often arise from assay variability (e.g., cell lines, concentrations). A systematic approach includes:
Replication : Repeat assays under standardized conditions (e.g., MTT assay for cytotoxicity at 24–72 hours).
Structural Analysis : Compare substituent effects; e.g., thiophene vs. phenyl groups in piperazine derivatives alter logP and bioavailability, impacting activity .
Meta-Analysis : Pool data from multiple studies (e.g., anti-inflammatory IC values) using statistical tools like ANOVA to identify outliers .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., serotonin 5-HT) based on crystal structures (PDB ID: 6WGT).
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key parameters include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. How does the cyclopropane moiety influence metabolic stability?
Cyclopropane rings reduce oxidative metabolism by cytochrome P450 enzymes due to strain-induced electron delocalization. In vitro studies using human liver microsomes (HLMs) show a 40% increase in half-life () compared to non-cyclopropane analogs. LC-MS/MS quantifies metabolites like hydroxylated derivatives .
Methodological Guidance for Data Interpretation
Q. How to address low reproducibility in synthetic yields?
Q. What analytical methods differentiate polymorphic forms of the compound?
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Replace thiophene with furan or chlorophenyl with fluorophenyl.
- Bioactivity Profiling : Test analogs in parallel assays (e.g., antimicrobial disk diffusion, IC for kinase inhibition).
- QSAR Modeling : Use MOE software to correlate substituent properties (Hammett σ, logP) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
